molecular formula C15H18N2O B1233818 N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide

N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide

Cat. No. B1233818
M. Wt: 242.32 g/mol
InChI Key: QOMWEOIUCWVMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide is an anilide.

Scientific Research Applications

Anticonvulsant Activity

The synthesis and anticonvulsant properties of compounds related to N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide have been explored, demonstrating the potential for new therapeutic agents. A study by Kamiński et al. (2015) synthesized a library of hybrid molecules combining elements from known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models with excellent safety profiles, suggesting promising avenues for anticonvulsant drug development (Kamiński et al., 2015). Another research by Kamiński et al. (2016) further investigated similar compounds, identifying those with favorable anticonvulsant properties and satisfactory protective indexes compared to established antiepileptic drugs (Kamiński et al., 2016).

Antibacterial Activity

Tumosienė et al. (2012) explored the synthesis of azole derivatives from compounds structurally related to N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide, discovering compounds with good antibacterial activity against Rhizobium radiobacter, highlighting the potential for developing new antibacterial agents (Tumosienė et al., 2012).

Anticancer Activity

Research into novel derivatives of compounds structurally similar to N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide has shown potential anticancer activity. A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting a promising direction for anticancer drug development (Tumosienė et al., 2020).

Immunomodulatory Activity

A synthesis study of N-aryl-3-(indol-3-yl)propanamides by Giraud et al. (2010) identified compounds with significant immunosuppressive activities, indicating potential applications in managing immune response-related disorders (Giraud et al., 2010).

properties

Product Name

N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C15H18N2O/c1-2-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-4-11-17/h3-8,10-11H,2,9,12H2,1H3,(H,16,18)

InChI Key

QOMWEOIUCWVMAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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